3-Bromo-1H-indole-4-carbonitrile
Overview
Description
3-Bromo-1H-indole-4-carbonitrile is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by a bromine atom at the third position and a cyano group at the fourth position of the indole ring. This structural configuration imparts unique chemical properties to the compound, making it valuable in various scientific research and industrial applications.
Mechanism of Action
Target of Action
3-Bromo-1H-indole-4-carbonitrile is a derivative of indole, a significant heterocyclic system found in various bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-indole-4-carbonitrile typically involves the bromination of 1H-indole-4-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the third position of the indole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-indole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functionalized indole derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized for use in pharmaceuticals and other applications.
Scientific Research Applications
3-Bromo-1H-indole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1H-indole-4-carbonitrile
- 3-Fluoro-1H-indole-4-carbonitrile
- 3-Iodo-1H-indole-4-carbonitrile
Comparison
Compared to its analogs, 3-Bromo-1H-indole-4-carbonitrile is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence its reactivity and interaction with other molecules, making it a valuable compound for specific synthetic and research applications.
Biological Activity
3-Bromo-1H-indole-4-carbonitrile is a derivative of the indole family, characterized by its unique structural features, including a bromine atom at the third position and a cyano group at the fourth position of the indole ring. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C10H7BrN2
- Molecular Weight : 221.05 g/mol
- CAS Number : 1186663-64-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom enhances the compound's reactivity, allowing it to participate in multiple biochemical pathways. Indole derivatives are known to modulate enzyme activities and influence cellular signaling pathways, which can lead to significant biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various indole derivatives for their antimicrobial efficacy, this compound demonstrated significant activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Escherichia coli | 32 µg/mL | Moderate |
Staphylococcus aureus | 16 µg/mL | Strong |
Candida albicans | 64 µg/mL | Weak |
Anticancer Properties
This compound has shown promise in anticancer research. Studies have revealed its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in vitro studies demonstrated that treatment with this compound resulted in significant cell death in breast cancer cells (MCF-7) and lung cancer cells (A549).
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
A549 | 20 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In animal models of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6.
Case Studies
- Antimicrobial Efficacy : A study published in SCIRP demonstrated that various indole derivatives, including this compound, were synthesized and tested for antimicrobial activity. The findings indicated a strong correlation between structural modifications and enhanced antimicrobial potency .
- Anticancer Activity : Research published in ACS Publications highlighted the anticancer potential of indole derivatives, including this compound. The study revealed that it could effectively inhibit the growth of human cancer cell lines while sparing normal cells .
- Inflammation Model : A case study involving an animal model showed that treatment with this compound led to significant reductions in paw swelling and inflammatory cytokines compared to control groups .
Properties
IUPAC Name |
3-bromo-1H-indole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-5-12-8-3-1-2-6(4-11)9(7)8/h1-3,5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSJNHMOWYMQJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693846 | |
Record name | 3-Bromo-1H-indole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-64-8 | |
Record name | 3-Bromo-1H-indole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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